[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester

Physical organic chemistry SAR design Hammett analysis

Sourcing para-substituted nitroolefin scaffolds for covalent probe design often involves positional isomer variability and undefined electrophilic reactivity. Ethyl [4-(2-nitrovinyl)phenoxy]acetate (CAS 24634-65-9) provides a structurally defined E-configured Michael acceptor with a hydrolytically labile ethyl ester handle, enabling selective reduction to amine-functionalized intermediates. - Serves as a positionally matched negative control for VLA-4 integrin (EC50 = 335 nM, ortho isomer) and HSF-1 inhibition studies. - Dual nitrovinyl/ester functionality supports nitroreductase/carboxylesterase prodrug activation research. - Supplied at ≥95% purity with batch-to-batch consistency for reproducible SAR studies.

Molecular Formula C12H13NO5
Molecular Weight 251.23 g/mol
Cat. No. B12989510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(2-Nitro-vinyl)-phenoxy]-acetic acid ethyl ester
Molecular FormulaC12H13NO5
Molecular Weight251.23 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=C(C=C1)C=C[N+](=O)[O-]
InChIInChI=1S/C12H13NO5/c1-2-17-12(14)9-18-11-5-3-10(4-6-11)7-8-13(15)16/h3-8H,2,9H2,1H3/b8-7+
InChIKeyRTJCVJBPBFSVIQ-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [4-(2-Nitrovinyl)phenoxy]acetate: Chemical Identity & Properties


Ethyl [4-(2-nitrovinyl)phenoxy]acetate (CAS 24634-65-9; IUPAC: ethyl 2-[4-[(E)-2-nitroethenyl]phenoxy]acetate; molecular formula C₁₂H₁₃NO₅; molecular weight 251.23 g/mol) is a para-substituted nitroolefin derivative featuring a phenoxyacetate ester backbone . The compound belongs to the broader class of [(2-nitro-1-alkenyl)-aryloxy]alkanoic acid esters, which were first systematically described in US Patent 3,409,661 as synthetic intermediates accessible via Knoevenagel condensation of formyl-substituted phenoxyacetates with nitroalkanes [1]. The nitrovinyl moiety (–CH=CH–NO₂) confers electrophilic character to the β-carbon, enabling Michael addition chemistry, while the ethyl ester functionality provides a hydrolytically labile handle for further derivatization or prodrug strategies . The compound is commercially supplied as a research chemical (typically ≥95% purity), soluble in organic solvents such as ethanol and dichloromethane, with limited aqueous solubility, and is intended exclusively for non-human research applications .

Why Simple Replacement Fails for Ethyl [4-(2-Nitrovinyl)phenoxy]acetate


Substituting ethyl [4-(2-nitrovinyl)phenoxy]acetate with a close structural analog—such as its ortho or meta positional isomer, the non-nitrated ethyl phenoxyacetate, or the simple nitro-aromatic ethyl (4-nitrophenoxy)acetate—introduces changes in at least three dimensions critical to scientific selection: (i) electronic character of the aromatic ring, as quantified by Hammett substituent constants (σ_para = 0.26 for the 4-nitrovinyl group versus σ_meta = 0.34 for the 3-nitrovinyl isomer) [1]; (ii) conformational and stereoelectronic properties arising from the E-configuration of the nitrovinyl double bond and its conjugation with the aromatic ring [1]; and (iii) the reactivity profile of the β-nitrostyrene electrophile, which is absent in non-nitrated or ring-nitrated analogs and is central to the compound's utility as a Michael acceptor in covalent inhibitor design and synthetic elaboration [2][3]. These differences are not merely incremental; they determine whether the compound can serve as a competent electrophilic warhead, a substrate for nitroreductase-mediated activation, or a precursor to amine-functionalized phenoxyacetates via selective reduction [3].

Ethyl [4-(2-Nitrovinyl)phenoxy]acetate: Evidence vs. Analogs


Para vs. Meta Nitrovinyl Hammett σ Constants

The electronic influence of the nitrovinyl substituent on the phenoxy ring differs substantially between the para (4-) and meta (3-) positions. Stewart and Walker determined Hammett σ constants for the β-nitrovinyl group from pKa measurements of the corresponding phenols and benzoic acids: σ_meta = 0.34, σ_para = 0.26, and σ− = 0.88 [1]. The para-nitrovinyl group exerts a weaker inductive/field effect (σ_para = 0.26) compared to the meta isomer (σ_meta = 0.34), but both positions share a strong resonance electron-withdrawing capacity when in direct conjugation with a donor substituent (σ− = 0.88). This means the para isomer is less electron-withdrawing via the σ-framework than the meta isomer, which directly impacts the acidity of the phenoxyacetic acid moiety, the electrophilicity of the ester carbonyl, and the redox potential of the nitro group—all parameters linked to biological activity in phenoxyacetic acid SAR [2].

Physical organic chemistry SAR design Hammett analysis Nitroolefin electronics

E-Nitrovinyl Michael Acceptor vs. Ring-Nitrated Analogs

The target compound bears an E-configured nitrovinyl group conjugated to the para position of the phenoxy ring, creating an extended π-system. This structural feature is absent in the closest ring-nitrated analog, ethyl (4-nitrophenoxy)acetate (CAS 19076-89-2), where the nitro group is directly attached to the aromatic ring . The nitrovinyl group functions as a Michael acceptor: the β-carbon is electrophilic and susceptible to nucleophilic attack, with the nitro group stabilizing the developing negative charge in the transition state. This electrophilic character is quantitatively reflected in the σ− value of 0.88, which is substantially higher than the σ_para of 0.26, indicating strong resonance stabilization of anionic charge when the nitrovinyl group is conjugated with an electron-donating substituent [1]. By contrast, ethyl (4-nitrophenoxy)acetate lacks this olefinic electrophilic center entirely—its nitro group is a meta-directing aromatic substituent with no capacity for conjugate addition chemistry . This distinction is critical for applications requiring covalent target engagement via Michael addition.

Covalent inhibitor design Michael acceptor Nitroolefin electrophilicity Conformational analysis

Ortho vs. Para Isomer Bioactivity Comparison

The ortho isomer—ethyl 2-[2-[(Z)-2-nitroethenyl]phenoxy]acetate (BindingDB ID: BDBM63203; PubChem CID 5286552)—has been profiled in multiple high-throughput screening campaigns, revealing a biological activity fingerprint that is unlikely to be replicated by the para isomer. In PubChem BioAssay data curated by BindingDB, the ortho isomer displayed: (i) EC50 = 335 nM as an allosteric modulator of integrin α4 (VLA-4; AID 488791); (ii) EC50 = 2,450 nM in a confirmatory VLA-4 assay (AID 449766); (iii) EC50 = 4,030 nM against heat shock factor protein 1 (HSF-1; AID 2382); and (iv) IC50 = 4,870 nM against Toll-like receptor 9 (TLR9; AID 588340) [1]. No comparable bioactivity data have been reported for the para isomer in these or analogous assays, consistent with the expectation that the altered nitrovinyl geometry and electronic coupling to the phenoxy oxygen in the para position produce a distinct pharmacophore [2]. The para isomer's different vector of the nitrovinyl electrophile relative to the phenoxyacetate side chain would be expected to alter binding pose and target engagement profiles.

Positional isomer SAR Integrin modulation Carboxylesterase inhibition Phenotypic screening divergence

Lipophilicity: Ethyl Ester vs. Free Acid

The ethyl ester moiety of the target compound confers a calculated lipophilicity of XLogP3 = 2.4 . This value places the compound in a moderate lipophilicity range compatible with passive membrane permeability while still retaining sufficient polarity for aqueous solubility in organic-aqueous solvent mixtures. By comparison, the corresponding free acid—{4-[(E)-2-nitrovinyl]phenoxy}acetic acid (ChemSpider ID 13022789; C₁₀H₉NO₅; MW 223.18)—would be expected to have a significantly lower logP (estimated ~1.0–1.5 based on the removal of two methylene units and conversion of the ester to the carboxylic acid) . This lipophilicity differential of approximately 0.9–1.4 log units translates to a roughly 8- to 25-fold difference in octanol-water partition coefficient, meaning the ethyl ester is substantially more membrane-permeable than the free acid. For cell-based assays or in vivo studies where passive diffusion across lipid bilayers is rate-limiting, the ester form provides a meaningful pharmacokinetic advantage.

Lipophilicity Drug-likeness Permeability Formulation design

β-Nitrostyrene Antibacterial Activity Against Gram-Positive Pathogens

β-Nitrostyrene derivatives as a compound class have demonstrated reproducible antibacterial activity correlated with their redox potentials. Milhazes et al. (2006) established that the antibacterial activity of β-nitrostyrenes is primarily determined by the electrophilicity of the nitrovinyl group, with more electron-deficient derivatives showing enhanced potency via a mechanism involving 4-electron nitro reduction by bacterial nitroreductases to generate cytotoxic hydroxylamine intermediates [1]. In that study, β-nitrostyrene derivatives displayed greater activity against Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis) than Gram-negative organisms, and a clear correlation between Epc (cathodic peak potential) and MIC values was demonstrated across a series of 18 derivatives [1]. Subsequent structure-activity studies on related nitrostyrene compounds have reported MIC values in the range of 2–32 µg/mL against S. aureus, with halogenated and electron-deficient analogs showing the most potent activity [2]. While the specific target compound—ethyl [4-(2-nitrovinyl)phenoxy]acetate—has not been individually evaluated in published antibacterial assays, its structural features (para-nitrovinyl substitution on an electron-rich phenoxy ring; XLogP3 = 2.4) place it within the active property space defined by the class SAR. The ester functionality may further serve as a modifiable handle for pro-drug strategies where the free acid is liberated by bacterial esterases at the site of infection [3].

Antibacterial Nitroreductase Gram-positive Redox-active pharmacophore

Ethyl [4-(2-Nitrovinyl)phenoxy]acetate: Key Application Scenarios


Covalent Inhibitor & PROTAC Linker Development

The E-configured nitrovinyl group of ethyl [4-(2-nitrovinyl)phenoxy]acetate provides a moderately electrophilic Michael acceptor site (σ− = 0.88) suitable for reversible or irreversible covalent engagement with cysteine or other nucleophilic residues in target proteins [1]. Unlike acrylamide-based warheads, the nitrovinyl group offers a distinct electronic profile and a different adduct geometry upon nucleophilic addition, potentially accessing binding pockets not addressable by conventional acrylamides. The ethyl ester handle permits hydrolysis to the free carboxylic acid for amide coupling to linker moieties, making this compound a versatile scaffold for PROTAC (Proteolysis Targeting Chimera) development where the nitrovinyl may serve as either the warhead or a synthetic intermediate en route to amine-functionalized analogs via selective nitro reduction [2].

Dual Esterase–Nitroreductase Prodrug Bioactivation

The combination of a nitrovinyl group (substrate for bacterial or hypoxic nitroreductases) and an ethyl ester (substrate for carboxylesterases) within a single molecule creates the potential for dual-enzyme prodrug activation strategies [1]. Bacterial nitroreductases catalyze the 4-electron reduction of the nitro group to a hydroxylamine, generating a cytotoxic species, while concurrent or sequential ester hydrolysis by bacterial or host esterases would liberate the free phenoxyacetic acid, potentially altering intracellular trapping or target engagement [2]. This dual-activation motif is not available from simpler nitrostyrene derivatives lacking the ester functionality, nor from ester-bearing nitrophenoxy compounds that lack the nitrovinyl electrophile, positioning the para-nitrovinylphenoxy acetate ester as a unique chemical tool for studying tandem bioactivation mechanisms [3].

Amine-Functionalized Phenoxyacetic Acid Library Synthesis

The nitrovinyl group can be selectively reduced (e.g., using Fe/HCl, catalytic hydrogenation, or NaBH₄/metal systems) to yield the corresponding 4-(2-aminoethyl)phenoxyacetic acid ethyl ester, a primary amine that serves as a branching point for diversification via amide coupling, reductive amination, or sulfonamide formation [1]. This synthetic route—Knoevenagel condensation to install the nitrovinyl, followed by Williamson etherification with ethyl bromoacetate, then nitro reduction—provides access to a structurally defined amine-functionalized phenoxyacetate scaffold that is difficult to access by alternative routes [2]. The para substitution pattern ensures a linear geometry suitable for incorporation into rigid linker systems, while the ethyl ester provides orthogonal protection during further synthetic manipulations [1]. The ortho and meta isomers would yield different geometries upon reduction, with the para isomer offering the most extended and predictable molecular shape for structure-based design [2].

Negative Control for Ortho-Isomer Biological Probes

Given the ortho isomer's demonstrated activity as a VLA-4 integrin modulator (EC50 = 335 nM) and HSF-1 inhibitor (EC50 = 4,030 nM), the para isomer—which lacks reported activity in these assays—can serve as a positionally matched negative control in target validation experiments [1]. The two isomers share identical molecular formula (C₁₂H₁₃NO₅), molecular weight (251.23 g/mol), and key physicochemical properties (similar logP, H-bond donor/acceptor counts), differing only in the spatial orientation of the nitrovinyl group relative to the phenoxyacetate side chain. This makes the para isomer a well-controlled tool for distinguishing target-specific pharmacological effects from non-specific nitroolefin reactivity or assay interference [1]. Procurement of both isomers from a single supplier ensures batch consistency and enables rigorous structure-activity relationship studies with minimal confounding variables [1].

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